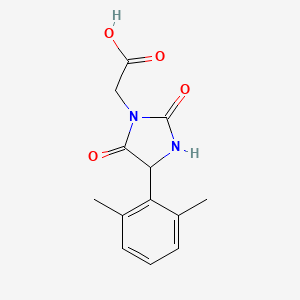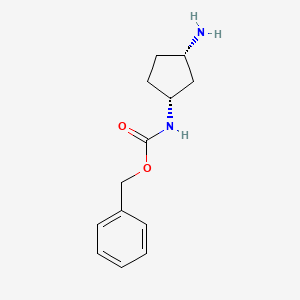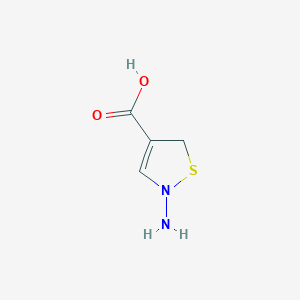
2-(4-(2,6-Dimethylphenyl)-2,5-dioxoimidazolidin-1-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(2,6-Dimethylphenyl)-2,5-dioxoimidazolidin-1-yl)acetic acid is an organic compound with a complex structure that includes an imidazolidinone ring and a dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2,6-Dimethylphenyl)-2,5-dioxoimidazolidin-1-yl)acetic acid typically involves the reaction of 2,6-dimethylaniline with chloroacetic acid to form an intermediate, which is then cyclized to produce the imidazolidinone ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems are often employed to ensure consistent production quality .
Análisis De Reacciones Químicas
Types of Reactions
2-(4-(2,6-Dimethylphenyl)-2,5-dioxoimidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Aplicaciones Científicas De Investigación
2-(4-(2,6-Dimethylphenyl)-2,5-dioxoimidazolidin-1-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(4-(2,6-Dimethylphenyl)-2,5-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Chloro-2,6-dimethylphenyl)acetic acid
- 2,6-Dimethylanilino(oxo)acetic acid
- Lidocaine (2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide)
Uniqueness
2-(4-(2,6-Dimethylphenyl)-2,5-dioxoimidazolidin-1-yl)acetic acid is unique due to its specific structural features, such as the imidazolidinone ring and the dimethylphenyl group. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds .
Propiedades
Fórmula molecular |
C13H14N2O4 |
|---|---|
Peso molecular |
262.26 g/mol |
Nombre IUPAC |
2-[4-(2,6-dimethylphenyl)-2,5-dioxoimidazolidin-1-yl]acetic acid |
InChI |
InChI=1S/C13H14N2O4/c1-7-4-3-5-8(2)10(7)11-12(18)15(6-9(16)17)13(19)14-11/h3-5,11H,6H2,1-2H3,(H,14,19)(H,16,17) |
Clave InChI |
WKLFERKHDAYQHA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)C2C(=O)N(C(=O)N2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(NZ)-N-[(2,4,6-trimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14050118.png)












![4-Methoxy-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B14050219.png)
